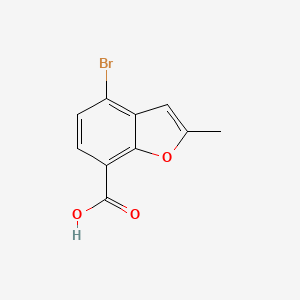

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-2-methyl-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSSAROQVAPOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2O1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1-benzofuran-7-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent product quality and minimize human error .

Chemical Reactions Analysis

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can modify the functional groups on the benzofuran ring .

Scientific Research Applications

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific derivative and its structural modifications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid with analogous compounds, highlighting substituent positions, molecular properties, and reported bioactivities:

Key Observations

Substituent Position and Bioactivity: Bromine placement significantly impacts activity. For example, compound 5 (5-Br, diethylaminoethoxy substituent) exhibits antifungal activity, while the target compound (4-Br) lacks reported bioactivity data . The carboxylic acid group’s position (e.g., 3- vs. 7-COOH) alters solubility and reactivity.

Cytotoxicity Trends: Brominated derivatives generally show lower cytotoxicity than non-brominated precursors, as seen in . However, functional groups like diethylaminoethoxy (compound 5) can enhance antifungal efficacy without increasing toxicity .

Physical Properties: The target compound’s pKa (2.84) suggests better solubility in basic environments compared to neutral esters (e.g., compound 4). Its solubility in DMSO and methanol aligns with typical carboxylic acid behavior . Methyl vs. Methoxy Groups: The target compound’s 2-methyl group may improve metabolic stability relative to 7-methoxy analogs (e.g., 5-bromo-7-methoxy-2-carboxylic acid) .

Research Implications and Limitations

- Pharmacological Potential: While the target compound is labeled a research chemical, its structural analogs demonstrate cytotoxic, antifungal, and antitumor activities. Further studies could explore its derivatization (e.g., esterification or amidation) to enhance bioactivity .

- Contradictions: notes brominated compounds have lower cytotoxicity, yet some derivatives (e.g., compound 5) retain significant activity. This highlights the nuanced role of substituent chemistry .

- Data Gaps: Limited bioactivity data for the target compound underscores the need for targeted pharmacological screening.

Biological Activity

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid is a significant compound within the benzofuran family, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and relevant data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrO3, with a molecular weight of approximately 255.06 g/mol. The compound features a benzofuran ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position. This unique structure contributes to its biological activity by influencing its interactions with various biological targets.

Target Interactions

Benzofuran derivatives, including this compound, exhibit strong biological activities primarily through their interaction with cellular targets. These compounds can modulate several biochemical pathways, leading to effects such as:

- Antitumor Activity : Inhibition of cancer cell proliferation through apoptosis induction.

- Antimicrobial Effects : Activity against Gram-positive bacteria and fungi.

- Anti-inflammatory Properties : Modulation of inflammatory pathways in various cell types.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. The inhibition of tubulin polymerization was quantified with an IC50 value of approximately 0.56 µM, demonstrating its potency compared to control compounds like CA-4 .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.56 |

| U937 | 0.58 |

| A549 | 0.05 |

| ME-180 | 0.06 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against fungal infections. In combination with other antifungal agents, it has shown synergistic effects that enhance its efficacy . The following table summarizes key findings from antimicrobial studies:

| Microorganism | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Significant inhibition | |

| Fungi | Synergistic effects with amiodarone |

Study on Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various benzofuran derivatives found that brominated compounds like this compound exhibited lower cytotoxicity compared to their non-brominated counterparts while maintaining potent antimicrobial activity .

Evaluation of Anticancer Properties

In another investigation, the compound's effect on leukemia cell lines was assessed using flow cytometry to analyze cell cycle alterations. The results indicated that treatment with this compound led to significant changes in the cell cycle distribution, further supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves bromination of a benzofuran precursor followed by carboxylation. For example, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom. Intermediate characterization relies on thin-layer chromatography (TLC) and NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity. Final purification often employs column chromatography (e.g., hexane/ethyl acetate gradients) and crystallization from solvents like acetone, as described in analogous benzofuran derivative syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- Spectroscopy : High-resolution ¹H/¹³C NMR identifies substituent positions and confirms purity. FT-IR verifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzofuran ring vibrations.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Data refinement using SHELXL (for small molecules) ensures accuracy in bond lengths/angles . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to assess disorder or rotational flexibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental X-ray diffraction data during refinement?

- Methodological Answer : Contradictions may arise from crystal twinning, disorder, or incorrect space group assignment. Strategies include:

- Using SHELXL’s TWIN commands to model twinned crystals .

- Re-examining the Hooft parameter or R-factors to validate the space group.

- Comparing experimental data with density functional theory (DFT)-optimized structures to identify outliers in bond geometry.

Q. What strategies minimize by-products during bromination of benzofuran derivatives?

- Methodological Answer :

- Temperature control : Low temperatures (0–5°C) reduce radical side reactions.

- Regioselective directing groups : Electron-donating groups (e.g., methyl) on the benzofuran ring direct bromination to the desired position.

- Stoichiometric precision : Limiting brominating agents (e.g., Br₂ or NBS) prevents over-bromination. Post-reaction quenching (e.g., Na₂S₂O₃) halts further reactivity.

Q. How can researchers address low yields in the carboxylation step?

- Methodological Answer :

- Reagent optimization : Use CO₂ under high pressure or transition-metal catalysts (e.g., Pd) for C–H activation.

- Protecting groups : Temporarily protect reactive sites (e.g., bromine) to prevent undesired side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency.

Data Analysis and Reporting Standards

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Deposit raw data (e.g., .hkl files) in repositories like the Cambridge Structural Database (CSD).

- Report CIF validation metrics (e.g., ALERTS from checkCIF) to highlight potential errors.

- Follow IUCr guidelines for structure refinement and visualization, including ORTEP diagram generation .

Q. How should researchers document synthetic procedures to enable replication?

- Methodological Answer :

- Detail reaction conditions (temperature, time, solvent purity).

- Include chromatographic parameters (column type, mobile phase ratios, Rf values).

- Provide spectroscopic data (NMR shifts, IR peaks) for intermediates and final products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.